molecular formula C16H26N2 B5716700 (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

Cat. No. B5716700
M. Wt: 246.39 g/mol
InChI Key: KQFMXAMPXFPZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action, physiological effects, and potential applications in medicine.

Mechanism of Action

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine is a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. Activation of these receptors by (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine leads to a variety of physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been shown to have a variety of biochemical and physiological effects, including modulation of pain, inflammation, and mood. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant properties. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine for lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of results.

Future Directions

There are several potential future directions for research on (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine. One area of interest is its potential for use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential for use in treating anxiety and depression, which are common psychiatric disorders. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of (cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine involves several steps, starting with the condensation of 4-(dimethylamino)benzaldehyde with cyclopropylmethylamine to form the corresponding imine. This is followed by reduction of the imine with sodium borohydride, and subsequent alkylation of the resulting amine with 1-bromo-3-(4-methoxyphenyl)propane to form the final product.

Scientific Research Applications

(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, anxiety, and neurodegenerative diseases. In preclinical studies, it has been shown to have analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.

properties

IUPAC Name

4-[[cyclopropylmethyl(propyl)amino]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-4-11-18(12-14-5-6-14)13-15-7-9-16(10-8-15)17(2)3/h7-10,14H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFMXAMPXFPZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine

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